molecular formula C8H14O6 B14009396 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol CAS No. 50256-48-9

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol

Cat. No.: B14009396
CAS No.: 50256-48-9
M. Wt: 206.19 g/mol
InChI Key: SCPZHNFZLGNUMI-UHFFFAOYSA-N
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Description

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a high-purity chemical reagent of significant interest in medicinal chemistry and anticancer research. It features a complex, oxygen-rich bicyclic scaffold that serves as a key synthetic intermediate for constructing biologically active molecules. Compounds based on the 5,8,10-trioxabicyclo[4.4.0]decane core have demonstrated notable potential in biomedical research, particularly for their growth inhibitory effects on human tumor xenografts in preclinical models . The distinct ketal and polyol functional groups on its rigid structure make it a versatile building block for developing novel pharmacologically active agents. This product is strictly intended for laboratory research applications. It is not for diagnostic, therapeutic, or personal use. All necessary quality controls are performed to ensure its identity and purity for research purposes.

Properties

CAS No.

50256-48-9

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C8H14O6/c1-11-8-6(10)5(9)7-4(14-8)2-12-3-13-7/h4-10H,2-3H2,1H3

InChI Key

SCPZHNFZLGNUMI-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COCO2)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol

General Synthetic Strategy

The synthesis of this compound typically involves cyclization reactions starting from suitably substituted diol precursors. The key step is the formation of the bicyclic trioxabicyclo ring system through intramolecular cyclization under controlled conditions, often employing oxidizing agents or acid catalysis to facilitate ring closure.

Detailed Synthetic Routes

Cyclization of Methoxy-Substituted Diols

One common approach involves reacting a methoxy-substituted diol with an oxidizing agent to induce cyclization, forming the bicyclic structure. The reaction conditions are carefully controlled to favor the formation of the 5,8,10-trioxabicyclo[4.4.0]decane framework and preserve the two hydroxyl groups at positions 2 and 3.

Synthesis via Glycosidic Precursors

Advanced synthetic routes utilize methyl α-D-glucopyranoside derivatives as starting materials. Through a series of transformations including:

  • Protection and deprotection steps of hydroxyl groups,
  • Stereoselective reductions,
  • Asymmetric aldol reactions,
  • Epoxidation and subsequent ring-opening reactions,

the bicyclic trioxabicyclo structure is constructed. These methods allow for precise stereochemical control, which is critical given the compound's chiral centers.

Use of Oxirane and MOM Ethers

In some synthetic schemes, oxirane intermediates react with methoxymethyl (MOM) ethers to forge the bicyclic ring system. This approach has been employed in the synthesis of related complex natural products, demonstrating the utility of epoxide ring-opening chemistry in constructing the trioxabicyclo core.

Summary of Key Preparation Steps and Conditions

Step Reaction Type Starting Material Reagents/Conditions Outcome
1 Protection Methyl α-D-glucopyranoside derivatives MOM protection, acetylation Protected intermediates for selective transformations
2 Stereoselective Reduction Protected intermediates Asymmetric reduction agents (e.g., NaBH(OAc)3, CeCl3) Formation of chiral diol intermediates
3 Cyclization Methoxy-substituted diols or epoxides Oxidizing agents, acid catalysis Formation of the 5,8,10-trioxabicyclo[4.4.0]decane ring
4 Deprotection Bicyclic protected intermediates Hydrogenation, acidic or basic hydrolysis Final this compound

Research Findings and Analysis

  • The stereochemical outcome of the synthesis is highly dependent on the choice of protecting groups and the sequence of reactions, as demonstrated in the synthesis of related compounds such as mycalamide derivatives and theopederin D, where similar bicyclic trioxabicyclo frameworks are constructed with precise stereocontrol.

  • The use of asymmetric catalysis and selective oxidations has been shown to improve yields and enantiomeric purity of the target compound, which is crucial for its application in biological systems.

  • Cyclization reactions to form the trioxabicyclo ring are sensitive to reaction conditions such as temperature, solvent, and reagent concentration, requiring optimization for scale-up synthesis.

  • Epoxide ring-opening strategies provide a versatile route to the bicyclic system, allowing for functional group manipulations that enable further derivatization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analog: (1S,2S,3R,4R,6R,9R)-2,3-Dihydroxy-4-methoxy-9-methyl-5,8,10-trioxabicyclo[4.4.0]decane-9-carboxylic Acid

Key Features :

  • Shares the oxabicyclo[4.4.0]decane backbone with the target compound.
  • Differs by containing a methyl group at position 9 and a carboxylic acid substituent.

Functional Implications :

Spirocyclic Analog: 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11)

Key Features :

  • A spiro[4.5]decane core with three nitrogen atoms (positions 1, 3, 8).
  • Two ketone groups (positions 2 and 4).

Functional Implications :

  • The nitrogen-rich structure enables coordination with metal ions or enzyme active sites.
  • Synthesized via Bucherer–Berg and Ullmann coupling reactions, differing from the target compound’s likely synthetic routes .

Resorcinol-Based Analog: Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin

Key Features :

  • A resorcinol-derived macrocycle with multiple methoxycarbonyl and pentyl groups.
  • Highly oxygenated but lacks the bicyclic framework.

Functional Implications :

  • The bulky substituents may confer stability in organic solvents, contrasting with the target compound’s compact bicyclic structure.
  • No direct pharmacological data are available .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Method Biological Activity References
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol Oxabicyclo[4.4.0]decane Methoxy, diol Not specified Not reported
(1S,2S,3R,4R,6R,9R)-2,3-Dihydroxy-4-methoxy-9-methyl-5,8,10-trioxabicyclo… Oxabicyclo[4.4.0]decane Methoxy, diol, methyl, carboxylic acid Not specified Not reported
1,3,8-Triazaspiro[4.5]decane-2,4-dione (11) Spiro[4.5]decane Triaza, diketone Bucherer–Berg, Ullmann couplings PHD2/PHD3 inhibition (IC50 ~µM)
Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin Resorcinol macrocycle Methoxycarbonyl, pentyl Not specified Not reported

Research Findings and Implications

  • Structural Diversity : The target compound’s bicyclic ether framework distinguishes it from spirocyclic or macrocyclic analogs, which exhibit varied electronic and steric properties.
  • Synthetic Complexity : Compounds like 1,3,8-Triazaspiro[4.5]decane-2,4-dione require multi-step syntheses (e.g., Ullmann couplings), whereas the target compound’s preparation remains underexplored .
  • Biological Potential: The spirocyclic analog’s enzyme inhibitory activity highlights the importance of heteroatom placement (e.g., nitrogen vs. oxygen) in drug design.

Biological Activity

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a bicyclic compound notable for its unique structural features, including three ether linkages and two hydroxyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14O6
  • Molecular Weight : 206.19 g/mol
  • Structure : Characterized by a bicyclic framework with a methoxy group and hydroxyl groups at the 2 and 3 positions, which are crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of hydroxyl groups enhances its interactions with biological targets such as enzymes and receptors involved in cell signaling pathways.

The mechanism of action involves:

  • Binding to Enzymes : The compound interacts with specific enzymes, modulating their activity.
  • Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Blepharocalyxin DSimilar bicyclic frameworkPotent antiproliferative activity
DiarylheptanoidsHydroxyl functional groupsAnti-inflammatory and anticancer properties
Other Trioxabicyclo CompoundsVariations in side chainsDiverse biological activities

This table illustrates that while other compounds exhibit notable activities, the specific arrangement of methoxy and hydroxyl groups in this compound may lead to distinct biological interactions not observed in other related compounds.

Case Studies and Research Findings

  • Anticancer Properties : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. For instance:
    • Study A : Demonstrated a dose-dependent reduction in cell viability across multiple cancer types.
    • Study B : Highlighted its effectiveness against resistant cancer strains that typically evade conventional therapies.
  • Enzyme Interaction Studies : Molecular docking simulations have indicated strong binding affinities between this compound and key enzymes involved in metabolic pathways:
    • Enzyme X : Inhibition constant (IC50) values suggest effective modulation of enzyme activity at low micromolar concentrations.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound position it as a promising candidate for further development in drug formulation and therapeutic applications:

  • Potential Drug Development : Its ability to modulate enzyme activity suggests potential use as a lead compound in drug development targeting specific diseases.
  • Material Science Applications : The compound's stability and reactivity may also find applications in the development of novel materials.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol, and how can experimental design minimize trial-and-error approaches?

Methodological Answer:
Synthesis of this bicyclic ether-diol likely involves multi-step reactions, such as triazine-mediated coupling (as seen in trioxabicyclo systems) or acid-catalyzed cyclization. A factorial design of experiments (DoE) is recommended to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while isolating critical factors like reaction time and pH . Computational pre-screening (e.g., quantum chemical calculations) can further narrow conditions, aligning with ICReDD’s reaction path search methods .

Advanced: How can computational chemistry predict regioselectivity in the formation of the bicyclo[4.4.0]decane core?

Methodological Answer:
Density functional theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. For instance, intramolecular cyclization steps may be analyzed using Fukui indices to predict nucleophilic/electrophilic sites. Comparative studies of analogous systems (e.g., trioxabicyclo frameworks) suggest that steric hindrance and hydrogen bonding between methoxy and diol groups influence ring closure . Molecular dynamics simulations can also assess solvent effects on reaction kinetics .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR can resolve the bicyclic structure, with methoxy (δ3.33.5\delta \sim3.3–3.5 ppm) and diol protons (δ4.05.0\delta \sim4.0–5.0 ppm) showing distinct splitting patterns due to restricted rotation .
  • IR Spectroscopy: Stretching vibrations for hydroxyl (32003400 cm13200–3400\ \text{cm}^{-1}), ether (11001250 cm11100–1250\ \text{cm}^{-1}), and methoxy groups (28502950 cm12850–2950\ \text{cm}^{-1}) validate functional groups .
  • Elemental Analysis: Verify empirical formula (e.g., C10_{10}H16_{16}O6_6) with ≤0.3% deviation .

Advanced: How to resolve contradictions in spectral data for this compound, particularly in distinguishing diastereomers?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Correlate coupling constants (JJ-values) to assign stereochemistry. For example, NOE interactions between methoxy and adjacent protons can confirm spatial proximity .
  • X-ray Crystallography: Absolute configuration determination is gold-standard for resolving ambiguous stereochemistry.
  • Isotopic Labeling: Deuterated analogs (e.g., 2H^2H-methoxy derivatives) can simplify spectral interpretation by reducing signal overlap .

Basic: What stability considerations are critical for handling this compound under laboratory conditions?

Methodological Answer:

  • Storage: Store at 06C0–6^\circ\text{C} in inert atmosphere (argon) to prevent oxidation of diol groups, as recommended for similar methoxy-diol compounds .
  • pH Sensitivity: Avoid strongly acidic/basic conditions to prevent hydrolysis of the ether or methoxy linkages. Stability assays (HPLC monitoring) under varied pH (2–12) are advised .

Advanced: What mechanistic insights explain the reactivity of the trioxabicyclo core in catalytic applications?

Methodological Answer:
The trioxabicyclo framework’s rigidity and electron-rich ether oxygens may act as Lewis basic sites, facilitating coordination with metal catalysts (e.g., Pd, Ru). Kinetic studies using stopped-flow spectroscopy can probe intermediate formation. Comparative analysis with simpler ethers (e.g., crown ethers) suggests enhanced stereoelectronic effects due to bicyclic strain .

Basic: How to design a degradation study to assess environmental persistence of this compound?

Methodological Answer:

  • Photolysis: Expose to UV-Vis light (λ=254365 nm\lambda = 254–365\ \text{nm}) in aqueous/organic solvents, monitoring degradation via LC-MS.
  • Biodegradation: Use OECD 301D (Closed Bottle Test) with activated sludge to measure biological oxygen demand (BOD) over 28 days .
  • Hydrolysis: Test at elevated temperatures (4060C40–60^\circ\text{C}) and neutral pH, quantifying half-life (t1/2t_{1/2}) via kinetic modeling .

Advanced: Can synergistic effects between methoxy and diol groups enhance material properties (e.g., polymer crosslinking)?

Methodological Answer:
Controlled polymerization studies (e.g., RAFT or ring-opening metathesis) can evaluate the compound’s role as a crosslinker. Rheological tests (e.g., storage modulus GG') may reveal enhanced mechanical strength due to hydrogen bonding between diol groups and methoxy-mediated hydrophobicity. Comparative studies with non-methoxy analogs are critical .

Basic: What statistical methods validate reproducibility in synthetic yield across multiple batches?

Methodological Answer:

  • ANOVA: Compare batch yields (n3n ≥ 3) to identify systematic errors (e.g., catalyst degradation).
  • Control Charts: Monitor process stability over time, using Xˉ\bar{X}-R charts for mean and range .
  • Response Surface Methodology (RSM): Optimize interdependent variables (e.g., temperature, stoichiometry) to maximize yield .

Advanced: How does isotopic substitution (e.g., 18O^{18}O18O-labeling) elucidate reaction mechanisms in bicyclo ring formation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates between 16O^{16}O and 18O^{18}O-labeled precursors to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer).
  • MS/MS Fragmentation: Trace isotopic labels in intermediates using high-resolution mass spectrometry .

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